N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide
Overview
Description
N-Palmitoyl dopamine, commonly referred to as PALDA, is a fatty acid dopamine found in the mammalian brain. It is an endogenous compound that results from the formal condensation of the carboxy group of hexadecanoic acid with the amino group of dopamine . PALDA is known for its inactivity against transient receptor potential vanilloid 1 (TRPV1) and its role in potentiating the effects of endovanilloids .
Mechanism of Action
- Additionally, PALDA may influence the G protein-coupled receptor 55 (GPR55) , although its exact role remains under investigation .
- PALDA’s mode of action involves multiple pathways:
- Notably, preclinical studies suggest that micronized or ultramicronized forms of PALDA (which maximize bioavailability) could be effective in treating various pathologies characterized by neuroinflammation and pain .
- Impact on Bioavailability : Micronization enhances PALDA’s bioavailability, improving its therapeutic efficacy .
- A case study reported cognitive improvement in a mild cognitive impairment patient treated with ultramicronized PALDA/luteolin .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyl dopamine involves the reaction of dopamine with palmitic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of palmitic acid and the amino group of dopamine .
Industrial Production Methods
Industrial production of N-Palmitoyl dopamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in an organic solvent such as ethanol, and the product is purified using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Palmitoyl dopamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the dopamine moiety can be oxidized to quinones.
Reduction: The carbonyl group in the palmitic acid moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups on the dopamine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted dopamine derivatives.
Scientific Research Applications
N-Palmitoyl dopamine has several scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and fatty acid-dopamine interactions.
Industry: Used in the development of research reagents and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-Arachidonoyl dopamine (NADA): Another fatty acid dopamine that acts on TRPV1 receptors and has hyperalgesic effects.
N-Oleoyl dopamine (ODA): Similar to NADA, it is an endogenous capsaicin-like lipid that produces hyperalgesia.
Uniqueness of N-Palmitoyl Dopamine
N-Palmitoyl dopamine is unique in its inactivity against TRPV1 and its role in potentiating the effects of other endovanilloids without directly activating TRPV1 receptors . This “entourage” effect distinguishes it from other similar compounds like N-arachidonoyl dopamine and N-oleoyl dopamine, which directly activate TRPV1 receptors .
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)25-19-18-21-16-17-22(26)23(27)20-21/h16-17,20,26-27H,2-15,18-19H2,1H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJJFOWLTIEYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587875 | |
Record name | N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136181-87-8 | |
Record name | N-Palmitoyldopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136181-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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